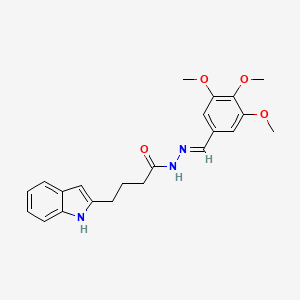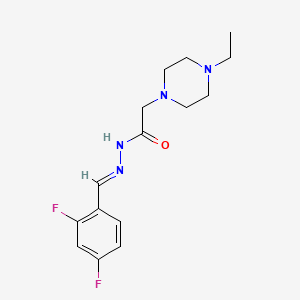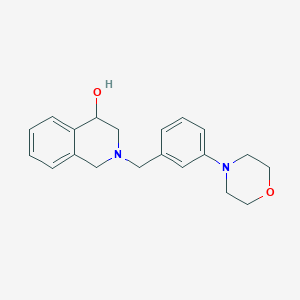
4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on hydrazide compounds and their derivatives has shown significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of hydrazides with aldehydes or ketones. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide (Li Wei-hua et al., 2006).
Molecular Structure Analysis
X-ray diffraction is commonly used for structural analysis. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was analyzed using single-crystal X-ray diffraction, confirming its structure (M. Alotaibi et al., 2018).
Chemical Reactions and Properties
Hydrazide derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form different heterocyclic compounds. These reactions are influenced by the presence of functional groups and reaction conditions.
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, can be characterized using techniques like FT-IR, NMR, and X-ray diffraction. For example, the crystalline structure of Schiff base derivatives was studied, revealing details about molecular packing and hydrogen bonding (C. Dileep et al., 2014).
Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
Research has investigated the structural and synthesis aspects of compounds related to 4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide, focusing on molecular and crystal structures, and the synthesis of novel scaffolds. For example, studies have explored the molecular and crystal structure of antioxidants and hydrazides, indicating that sterically hindered phenols do not form hydrogen bonds in certain molecules, affecting their crystallization and supramolecular synthons in racemic compounds (Litvinov et al., 2019). Additionally, the synthesis of indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides has been reported, demonstrating their potential as potent urease inhibitors and highlighting their therapeutic value in drug design (Nazir et al., 2018).
Biological and Medicinal Applications
Further studies have extended into the biological and medicinal applications, including the synthesis of indolylpyridazinone derivatives with expected biological activity, revealing some compounds' antibacterial properties (Abubshait, 2007). Another research focus has been on the conjugation of oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, with investigations into their antioxidant activity correlated with DFT studies, demonstrating significant radical scavenging activities (Kareem et al., 2016).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of antimicrobial activity of new biheterocyclic triazole derivatives have been explored, showing that some compounds exhibit variable growth inhibition effects against bacterial strains, though none displayed antifungal activity against yeast-like fungi (Bektaş et al., 2010). Additionally, potential bioactive Schiff base compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, as well as interactions with Salmon sperm DNA (Sirajuddin et al., 2013).
Propiedades
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-19-11-15(12-20(28-2)22(19)29-3)14-23-25-21(26)10-6-8-17-13-16-7-4-5-9-18(16)24-17/h4-5,7,9,11-14,24H,6,8,10H2,1-3H3,(H,25,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONQIOYPMQDXBW-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCCC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCCC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)


![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)